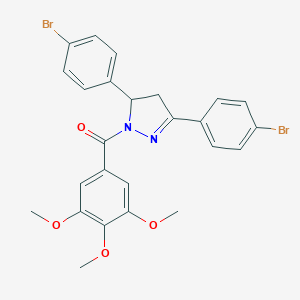

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

描述

Nomenclature and Chemical Identity

The systematic nomenclature of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole reflects its complex structural architecture. According to PubChem database records, this compound is catalogued under CID 3330639 with the CAS number 328540-62-1. The molecular weight is precisely calculated as 574.3 g/mol, and the compound exists under several synonymous names including [3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone and (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone.

The IUPAC systematic name provides a clear structural description: [3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone. This nomenclature precisely indicates the positioning of functional groups and the connectivity pattern within the molecular framework. The InChI identifier (InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3) provides a complete computational representation of the molecule's structure.

The compound's molecular formula C25H22Br2N2O4 reveals the presence of 25 carbon atoms, 22 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 4 oxygen atoms. This composition reflects the complex nature of the molecule, incorporating both aromatic and heterocyclic components. The SMILES notation (COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br) provides a linear representation that facilitates computational analysis and database searches.

Position in Pyrazoline Chemical Taxonomy

Pyrazolines, also referred to as dihydropyrazoles, constitute a distinctive class of five-membered heterocycles containing two adjacent nitrogen atoms. Three structural isomers exist based on the location of the endocyclic double bond: 1-pyrazolines, 2-pyrazolines, and 3-pyrazolines. The compound under investigation belongs specifically to the 2-pyrazoline subfamily, where the endocyclic double bond exists between N-2 and C-3 positions. This structural classification is fundamental to understanding the compound's chemical reactivity and potential biological activities.

4,5-Dihydro-1H-pyrazoles, commonly known as pyrazolines, represent an important class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure and a double bond in the 4,5-position. These compounds are recognized as versatile scaffolds with widespread applications spanning pharmaceuticals, agrochemicals, and material science. The specific compound 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole exemplifies this class through its possession of two 4-bromophenyl substituents at the 3 and 5 positions and a 3,4,5-trimethoxybenzoyl group attached to the nitrogen at position 1.

Among the three pyrazoline isomers, 2-pyrazoline demonstrates the highest prevalence in scientific literature, finding applications as materials, brightening agents for synthetic fibers, fluorescent probes, metal ion recognition systems, hole-transport materials, and optoelectronic devices. From a biological perspective, 2-pyrazolines exhibit remarkable diversity in their pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, antimalarial, trypanocidal, insecticidal, and anticancer activities. This broad spectrum of biological activities positions 2-pyrazolines as highly valuable targets for drug discovery and development programs.

| Pyrazoline Type | Double Bond Position | Stability | Biological Activity Range |

|---|---|---|---|

| 1-Pyrazoline | N1-C2 | Moderate | Limited studies |

| 2-Pyrazoline | N2-C3 | High | Extensive (anti-inflammatory, anticancer, antimicrobial) |

| 3-Pyrazoline | C3-C4 | Low (oxidation prone) | Moderate |

Historical Context of Pyrazole and Pyrazoline Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. This foundational nomenclature established the framework for an entire class of compounds that would prove instrumental in both academic research and industrial applications. Following Knorr's initial contributions, Hans von Pechmann developed a classical synthetic method in 1898, demonstrating the synthesis of pyrazole from acetylene and diazomethane. These early methodological advances laid the groundwork for the extensive exploration of pyrazole and pyrazoline chemistry that continues to the present day.

The historical progression of pyrazole research reveals a steady expansion from fundamental structural studies to sophisticated applications in medicinal chemistry. The weak basic character of pyrazole, with a pKb value of 11.5 (pKa of the conjugate acid 2.49 at 25°C), was among the early physical properties that attracted scientific attention. X-ray crystallographic studies confirmed the planar nature of the compound, with C-N distances of approximately 1.33 Å, providing crucial structural insights that informed subsequent synthetic strategies.

The evolution from simple pyrazoles to their reduced counterparts, pyrazolines, represented a significant advancement in heterocyclic chemistry. The broad spectrum of activities portrayed by pyrazoles motivated researchers to explore modifications of the pyrazole ring, leading to the development of 4,5-dihydro-1H-pyrazoles commonly known as 2-pyrazolines. This structural modification proved particularly valuable, as it introduced additional stereochemical complexity while maintaining the essential pharmacophoric features of the parent pyrazole system.

The first natural occurrence of a pyrazole derivative was documented in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds. This discovery marked a crucial milestone in understanding the biological relevance of pyrazole-containing compounds and stimulated interest in their potential therapeutic applications. Subsequently, the pharmaceutical industry embraced pyrazole derivatives, leading to the development of commercially successful drugs such as celecoxib (a COX-2 inhibitor), zaleplon (a sleep aid), and various pesticides including fungicides, insecticides, and herbicides.

Significance in Heterocyclic Chemistry Research

The significance of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole extends beyond its individual properties to encompass its role as a representative member of an indispensable scaffold in modern medicinal chemistry. The pyrazoline framework has become increasingly recognized for its versatility in drug design, offering multiple sites for structural modification and optimization of biological activity. The compound's unique substitution pattern, featuring both halogenated aromatic rings and methoxy-substituted benzoyl functionality, provides an excellent model for studying structure-activity relationships in pyrazoline-based therapeutics.

Research into pyrazoline derivatives has revealed their remarkable potential across diverse therapeutic areas. These compounds have demonstrated significant anticancer properties, with many derivatives showing notable cytotoxic activities in various cancer cell lines. The structural diversity possible within the pyrazoline framework allows for the development of both heterocyclic and non-heterocyclic hybrid molecules, including combinations with coumarins, triazoles, and steroids. This hybridization approach has proven particularly effective in enhancing biological potency and selectivity.

The compound's specific structural features contribute to its research significance in multiple ways. The presence of bromine atoms at the para positions of the phenyl rings enhances lipophilicity and may facilitate specific protein-drug interactions through halogen bonding. The 3,4,5-trimethoxybenzoyl substituent introduces additional pharmacophoric elements that are known to be important in various biological targets, particularly in anticancer drug design where trimethoxyphenyl groups are frequently encountered in bioactive compounds.

Contemporary research has highlighted the enormous potential of pyrazoline compounds in cancer therapeutics, with the number of published research articles showing steady yearly increases. Many pyrazoline derivatives have demonstrated remarkable cytotoxic activities, often surpassing established chemotherapeutic agents in terms of potency and selectivity. The ability to systematically modify the pyrazoline core structure allows researchers to fine-tune biological properties, optimize pharmacokinetic parameters, and minimize adverse effects.

The integration of computational chemistry approaches with traditional synthetic methods has further enhanced the significance of pyrazoline research. Modern drug discovery programs increasingly rely on structure-based design principles, where compounds like 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole serve as valuable lead compounds for optimization studies. The availability of detailed structural data, including crystallographic information and computational models, facilitates rational drug design approaches that can accelerate the development of new therapeutic agents.

属性

IUPAC Name |

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVVHUPWMSHOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone precursor is often prepared by the Claisen condensation of appropriate esters.

Acylation: The trimethoxybenzoyl group is introduced via Friedel-Crafts acylation, using trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group in the trimethoxybenzoyl moiety can be achieved using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols or reduced carbonyl compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its brominated phenyl rings make it a versatile intermediate for further functionalization.

Biology

Biologically, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the pyrazole ring and the trimethoxybenzoyl group.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for the production of specialty chemicals.

作用机制

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzoyl group could enhance its ability to cross cell membranes, while the pyrazole ring might interact with specific protein sites.

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

Melting Points and Solubility

Substituents significantly influence melting points and solubility:

- Trimethoxybenzoyl vs.

- Sulfonyl vs. Bromophenyl (Position 3) : Sulfonyl groups (e.g., in ) improve solubility in polar solvents, whereas bromophenyl groups enhance lipophilicity .

Cytotoxicity and Apoptosis

- Trimethoxyphenyl Derivatives : Pyrazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 3f in ) exhibit cytotoxicity in triple-negative breast cancer cells via ROS generation and caspase-3 activation . The target compound’s trimethoxybenzoyl group may share similar bioactivity.

- Sulfonyl vs. Bromophenyl : Sulfonyl-containing analogs () may target different pathways (e.g., cyclooxygenase inhibition), whereas bromophenyl groups are associated with DNA intercalation or kinase inhibition .

Crystallographic and Structural Insights

- Crystal Packing : The N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide derivative () forms chains via N–H···O hydrogen bonds. The target compound’s trimethoxybenzoyl group may promote similar interactions, stabilizing its crystal lattice .

- Planarity : Pyrazole derivatives with phenyl groups (e.g., ) adopt near-planar conformations, whereas bulky substituents (e.g., trimethoxybenzoyl) could introduce puckering or torsional strain .

生物活性

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the current literature on its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The synthesis and structural characterization of this compound will also be discussed.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family characterized by a five-membered ring containing two nitrogen atoms. Its structure includes two bromophenyl groups and a trimethoxybenzoyl moiety, contributing to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors.

Structural Formula

The structural formula can be represented as follows:

1. Anti-Cancer Activity

Research has shown that pyrazole derivatives exhibit significant anti-cancer properties. In vitro studies indicate that 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole inhibits the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis through the mitochondrial pathway and modulates cell cycle progression.

Table 1: Summary of Anti-Cancer Activity

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Mitochondrial pathway activation |

2. Anti-Inflammatory Activity

The compound has demonstrated promising anti-inflammatory effects in various models:

- Experimental Models : Carrageenan-induced paw edema in rats.

- Results : A significant reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg.

Table 2: Anti-Inflammatory Effects

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Findings : Exhibited effective inhibition with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the compound :

- Case Study on Cancer Treatment : A study involving a derivative showed a reduction in tumor size in xenograft models when administered alongside conventional chemotherapy.

- Case Study on Inflammation : Another study demonstrated that a related compound reduced inflammatory markers in rheumatoid arthritis models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。